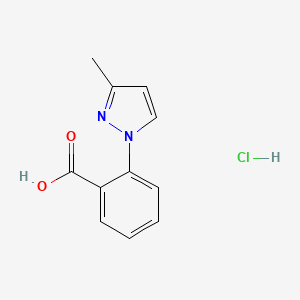

1-Ethyl-2-(4-methylphenyl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

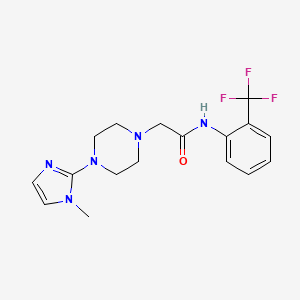

1-Ethyl-2-(4-methylphenyl)benzimidazole is a derivative of the benzimidazole class of compounds, which are heterocyclic aromatic organic compounds. This particular derivative includes an ethyl group at the first position and a 4-methylphenyl group at the second position of the benzimidazole nucleus. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications, including as antihistaminic, antimicrobial, and antiprotozoal agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was achieved by the reduction of its acetate precursor using Pd/C in a hydrogen atmosphere . Similarly, substituted 1H-benzimidazoles can be synthesized by condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate . Although the exact synthesis of this compound is not detailed in the provided papers, these methods suggest possible synthetic routes.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a nearly planar benzimidazole ring system. For example, in the crystal structure of a related compound, the benzimidazole ring system was confirmed to be nearly planar, and the geometry of the piperazine ring showed no significant distortion from a perfect chair . The dihedral angles between the planes of the benzimidazole and the substituent rings are also of interest, as they can influence the compound's biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. For instance, the N-substituted benzimidazolium salts can be synthesized by reacting N-substituted benzimidazoles with aryl halides . The reactivity of the benzimidazole nucleus allows for the creation of a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of a methoxyphenyl ring in one derivative resulted in a dihedral angle of 28.81° with respect to the benzimidazole ring system, which could affect the compound's physical properties such as solubility and crystallinity . Additionally, the crystal structure can exhibit weak C—H⋯π interactions and π–π stacking, which are important for the stability of the crystal lattice .

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Heterocyclic Chemistry

1-Ethyl-2-(4-methylphenyl)benzimidazole is involved in the synthesis of novel heterocyclic compounds. Li Yingju (2014) reported on the synthesis of 1,3,4-oxadiazole derivatives containing the benzimidazole moiety, highlighting the relevance of such structures in medicinal and pharmaceutical research (Li Yingju, 2014).

Role in Antihistaminic Agents

Research dating back to 1986 by R. Iemura et al. explored the synthesis of benzimidazole derivatives for their use as H1-antihistaminic agents. They found that specific substitutions on the benzimidazole nucleus, including the use of this compound, played a crucial role in enhancing antihistaminic activity (R. Iemura et al., 1986).

Anti-Helicobacter Pylori Agents

A study by D. Carcanague et al. (2002) demonstrated the use of benzimidazole derivatives, including this compound, as potent and selective agents against the gastric pathogen Helicobacter pylori. This research highlights the compound's potential as a novel anti-H. pylori agent (D. Carcanague et al., 2002).

Antimicrobial Applications

A paper by Salahuddin et al. (2017) described the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their antimicrobial activity. The inclusion of this compound in these derivatives was crucial for their bioactivity (Salahuddin et al., 2017).

Corrosion Inhibition in Industrial Applications

A study by M. Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, highlighting the application of this compound in industrial settings (M. Yadav et al., 2013).

Mecanismo De Acción

Target of Action

For instance, some benzimidazole derivatives have been found to inhibit FtsZ, a key functional protein in bacterial cell division .

Mode of Action

Benzimidazole derivatives are known to act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the synthesis of bacterial cell walls , which could potentially affect various biochemical pathways related to cell wall biosynthesis and maintenance.

Pharmacokinetics

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may have favorable adme properties .

Result of Action

Given the known antimicrobial activity of some benzimidazole derivatives , it is possible that 1-Ethyl-2-(4-methylphenyl)benzimidazole may also exhibit antimicrobial effects.

Safety and Hazards

Direcciones Futuras

Benzimidazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may involve the synthesis of new benzimidazole derivatives, investigation of their biological activities, and development of novel drugs based on the benzimidazole skeleton .

Propiedades

IUPAC Name |

1-ethyl-2-(4-methylphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-3-18-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCLJMQIZFOJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

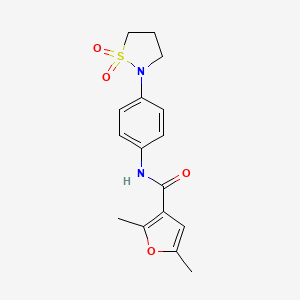

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)

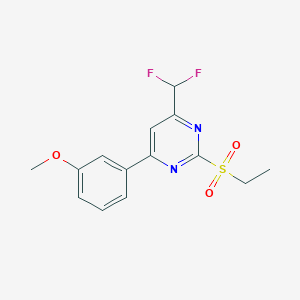

![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)

![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)